1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene's primary application in scientific research is as a key precursor for the synthesis of ceritinib. Ceritinib is a potent small-molecule drug classified as an anaplastic lymphoma kinase (ALK) inhibitor []. ALK is a protein that plays a role in cell growth and division. Mutations in the ALK gene have been linked to various types of cancer, including non-small cell lung cancer (NSCLC) []. Ceritinib works by blocking the activity of the mutated ALK protein, thereby hindering the growth and spread of cancer cells [].
The molecular formula of 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene is C10H12BrNO3, and it has a molecular weight of approximately 272.12 g/mol . The structure features a bromine atom at the first position, an isopropoxy group at the fifth position, a methyl group at the second position, and a nitro group at the fourth position of the benzene ring. This specific arrangement contributes to its chemical reactivity and biological properties.
Synthesis of 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene can be achieved through several methods:
While specific interaction studies on 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene are scarce, similar compounds have been investigated for their interactions with biological macromolecules. Such studies typically assess binding affinities and mechanisms of action against various targets, including enzymes and receptors involved in disease processes .
Several compounds share structural similarities with 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | Chlorine instead of bromine | May exhibit different reactivity profiles |
| 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | Fluorine instead of isopropoxy | Potentially different biological activities |
| 2-Isopropoxy-5-methyl-4-nitrophenol | Hydroxyl group instead of bromine | Different solubility and reactivity characteristics |
These comparisons highlight how variations in substituents affect the chemical behavior and potential applications of these compounds.
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene exhibits a complex molecular architecture characterized by a substituted benzene ring bearing four distinct substituents. The compound possesses the molecular formula C₁₀H₁₂BrNO₃ with a molecular weight of 274.11 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1-bromo-2-methyl-4-nitro-5-propan-2-yloxybenzene [3].
The fundamental structural framework consists of a six-membered aromatic benzene ring maintaining characteristic bond angles of approximately 120 degrees between carbon atoms [4] [5]. The carbon-carbon bond lengths within the aromatic system measure approximately 139 picometers, representing the intermediate character between single and double bonds due to electron delocalization [4] [6]. Each ring carbon atom exhibits sp² hybridization, contributing to the planar geometry essential for aromatic stability [5] [7].
The tetrasubstituted nature of this benzene derivative creates a molecular architecture with significant steric and electronic complexity. The heavy atom count totals fifteen atoms, with a topological polar surface area of 55.1 square angstroms [3]. The compound demonstrates no defined stereocenter atoms and maintains a formal charge of zero [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrNO₃ |
| Molecular Weight (g/mol) | 274.11 |
| IUPAC Name | 1-bromo-2-methyl-4-nitro-5-propan-2-yloxybenzene |
| Heavy Atom Count | 15 |
| Topological Polar Surface Area (Ų) | 55.1 |
| Hydrogen Bond Acceptor Count | 3 |
| Hydrogen Bond Donor Count | 0 |
| Rotatable Bond Count | 2 |
The conformational behavior of 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene reflects the interplay between aromatic ring planarity and substituent flexibility. The benzene ring maintains its characteristic planar geometry with minimal distortion, as aromatic systems resist significant deformation from planarity [8] [5]. The ring system preserves its six π-electron aromatic character despite the presence of multiple substituents [9].
The isopropoxy substituent introduces conformational flexibility through rotation around the carbon-oxygen bond connecting the isopropyl group to the benzene ring. This rotational motion typically encounters energy barriers of approximately 2-4 kilocalories per mole, allowing for relatively free rotation at ambient temperatures [10]. The isopropyl group can adopt various orientations to minimize steric interactions with adjacent substituents.
The methyl group at position 2 remains essentially coplanar with the benzene ring, contributing minimal steric hindrance due to its small size [10]. The nitro group at position 4 may exhibit slight deviation from perfect coplanarity due to steric repulsion with neighboring substituents, particularly the adjacent isopropoxy group [11]. This deviation typically ranges from 0 to 30 degrees from the ring plane depending on the specific steric environment.
Steric interactions between adjacent substituents influence the overall conformational preferences of the molecule. The proximity of the bromo and methyl groups creates moderate steric interactions that favor specific rotational conformers [10]. The bulky isopropoxy group adjacent to the nitro group generates additional steric strain that influences the preferred molecular geometry.
| Conformational Parameter | Description |
|---|---|
| Benzene Ring Planarity | Aromatic ring maintains planarity with minimal distortion |
| Isopropoxy Group Orientation | Isopropyl group can rotate around C-O bond (3 kcal/mol barrier) |
| Methyl Group Position | Methyl group in-plane with ring, minimal steric effect |
| Nitro Group Orientation | Nitro group slightly out-of-plane due to steric repulsion |
| Preferred Conformation | All substituents adopt minimum energy orientations |
The electronic structure of 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene reflects the complex interplay of electron-donating and electron-withdrawing substituents attached to the aromatic ring system. The nitro group functions as a powerful electron-withdrawing substituent through both inductive and resonance effects [12] [13]. This group significantly lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels compared to unsubstituted benzene [11] [14].
The isopropoxy substituent acts as an electron-donating group through resonance interaction, where the oxygen lone pairs can delocalize into the aromatic π-system [12] [13]. This donation partially counteracts the electron-withdrawing effect of the nitro group, creating a complex electronic distribution pattern across the molecule. The methyl group provides weak electron-donating character through inductive effects [12] [15].
The bromo substituent exhibits dual electronic character, functioning as a weak electron-withdrawing group through inductive effects while simultaneously acting as a weak electron donor through resonance [12] [16]. This dual nature contributes to the overall electronic complexity of the molecular system.
The asymmetric distribution of substituents around the benzene ring creates a significant molecular dipole moment [3]. The compound exhibits an XLogP3-AA value of 3.6, indicating moderate lipophilicity [3]. The electronic distribution results in non-uniform charge density across the aromatic ring, with regions of partial positive and negative character.
Quantum mechanical calculations on similar substituted benzene systems demonstrate that substituent effects significantly perturb the frontier molecular orbitals [14] [17]. The presence of both electron-donating and electron-withdrawing groups creates a complex electrostatic potential surface with distinct regions of varying electron density [11].
| Electronic Property | Characteristics |
|---|---|
| HOMO Energy Level | Lowered due to electron-withdrawing nitro group |
| LUMO Energy Level | Lowered due to nitro acceptor properties |
| Dipole Moment | Significant dipole due to asymmetric substitution |
| Electron Density Distribution | Non-uniform due to competing donor/acceptor effects |
| Charge Distribution | Partial positive character on ring carbons |
The positioning of substituents in 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene creates a specific pattern of electronic and steric interactions that defines the molecular properties. The bromo substituent occupies position 1, establishing it as ortho to the methyl group at position 2 [1] [2]. This ortho relationship generates moderate steric interaction between the bromine atom and the methyl group.
The nitro group at position 4 maintains a meta relationship with the bromo substituent and the methyl group [1] [2]. This positioning places the strongly electron-withdrawing nitro group in a meta arrangement relative to both the electron-donating methyl group and the weakly electron-withdrawing bromo group. The meta positioning minimizes direct electronic interaction while still influencing the overall electronic distribution of the aromatic system [18].
The isopropoxy substituent at position 5 occupies an ortho position relative to the nitro group [1] [2]. This arrangement creates significant steric interactions due to the bulky nature of the isopropoxy group and the planar geometry preference of the nitro group [10]. The proximity of these groups influences conformational preferences and may cause slight deviations from perfect planarity.
Each substituent exhibits characteristic directing effects that would influence further electrophilic aromatic substitution reactions. The nitro group functions as a meta-directing deactivator, while the methyl and isopropoxy groups serve as ortho-para-directing activators [12] [15]. The bromo substituent acts as an ortho-para-directing deactivator [12] [16]. This combination of directing effects creates competing influences that would determine regioselectivity in subsequent substitution reactions.
The overall substitution pattern creates a molecule with no plane of symmetry, resulting in C₁ point group symmetry [3]. This lack of symmetry contributes to the significant dipole moment and influences the molecular packing in crystalline phases.
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| Bromo (-Br) | 1 (ortho to methyl) | Weak electron-withdrawing (inductive) | ortho/para-directing deactivator |
| Methyl (-CH₃) | 2 (meta to nitro) | Weak electron-donating (inductive) | ortho/para-directing activator |
| Nitro (-NO₂) | 4 (meta to bromo) | Strong electron-withdrawing (inductive + resonance) | meta-directing deactivator |
| Isopropoxy (-OC(CH₃)₂) | 5 (ortho to nitro) | Electron-donating (resonance) | ortho/para-directing activator |
Comparison of 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene with structurally related compounds reveals distinctive features that arise from its specific substitution pattern. The closely related compound 1-bromo-2-methyl-4-nitrobenzene lacks the isopropoxy substituent, resulting in a significantly lower molecular weight of 216.03 grams per mole and reduced steric bulk [19]. This simpler trisubstituted structure exhibits different conformational preferences and electronic properties due to the absence of the electron-donating isopropoxy group.
The chloro analog, 1-chloro-5-isopropoxy-2-methyl-4-nitrobenzene, possesses identical substitution patterns but with chlorine replacing bromine . This substitution results in a lower molecular weight of 229.66 grams per mole and altered electronic properties . Chlorine exhibits greater electronegativity than bromine, leading to stronger electron-withdrawing inductive effects and modified reactivity patterns in electrophilic aromatic substitution reactions .
Comparison with simpler disubstituted nitrobenzenes demonstrates the impact of additional substituents on molecular properties. 1-bromo-4-nitrobenzene exhibits para-disubstituted symmetry with enhanced crystalline packing efficiency and higher melting points compared to the target compound [22] . The symmetrical arrangement reduces steric interactions and creates more favorable intermolecular interactions in the solid state.
The ortho-disubstituted isomer 1-bromo-2-nitrobenzene displays significant steric hindrance between the bulky nitro group and bromine atom [23] [24]. This steric interaction destabilizes the planar conformation and reduces reactivity in nucleophilic aromatic substitution reactions compared to meta and para isomers [24].
Polysubstituted benzene derivatives generally exhibit increased structural complexity and reduced symmetry compared to their simpler analogs [25] [26]. The presence of four substituents in 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene creates a unique electronic environment with competing donor and acceptor effects that distinguish it from related compounds with fewer substituents.
Theoretical studies on substituted nitrobenzenes demonstrate that substituent positioning significantly influences decomposition pathways and thermodynamic stability [27]. The specific arrangement in the target compound creates a balance between stabilizing and destabilizing interactions that affects its overall chemical behavior and physical properties.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Count | Key Structural Feature |
|---|---|---|---|---|
| 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene | C₁₀H₁₂BrNO₃ | 274.11 | 4 | Isopropoxy group provides steric bulk |
| 1-Bromo-2-methyl-4-nitrobenzene | C₇H₆BrNO₂ | 216.03 | 3 | Simpler trisubstituted structure |
| 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | C₁₀H₁₂ClNO₃ | 229.66 | 4 | Chlorine instead of bromine |
| 1-Bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 2 | Para-disubstituted symmetry |
| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 2 | Ortho-disubstituted steric hindrance |
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene exists as a solid at room temperature, typically manifesting as a white to yellow powder or crystalline material [1] [2] [3]. The compound exhibits a characteristic yellow coloration, which is commonly observed in nitroaromatic compounds due to the chromophoric nature of the nitro group conjugated with the aromatic system [1]. Notably, the compound presents no distinct odor under normal handling conditions [1], making it distinguishable from many other halogenated aromatic compounds that often possess characteristic odors.
The compound's physical appearance can vary depending on the purity and crystallization conditions, ranging from fine powder to well-formed crystals [3]. The molecular formula C₁₀H₁₂BrNO₃ corresponds to a molecular weight of 274.11 g/mol, making it a relatively heavy organic molecule due to the presence of the bromine atom [4] [2] [3] [5].
The melting point of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene has not been experimentally determined in the available literature. However, comparison with structurally related compounds provides insight into its expected thermal behavior. The related compound 1-Bromo-4-nitrobenzene exhibits a melting point of 125-127°C [6] [7], while 1-Bromo-2-nitrobenzene shows a significantly lower melting point of 40-42°C [8] [9] [10]. The 1-Bromo-2-methyl-4-nitrobenzene analog demonstrates an intermediate melting point of 78-80°C [11].
The boiling point of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is predicted to be 342.1±37.0°C at 760 mmHg [2] [12] [13]. This elevated boiling point, compared to simpler nitrobenzene derivatives, reflects the increased molecular weight and intermolecular interactions introduced by the isopropoxy substituent. For comparison, 1-Bromo-4-nitrobenzene exhibits a boiling point of 255-256°C [6] [7], while 1-Bromo-2-nitrobenzene boils at 261°C [8] [9] [10].
Specific heat capacity and enthalpy data for 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene are not available in the current literature. However, thermodynamic studies of related nitrobenzene compounds provide valuable context. Research on bromobenzene demonstrates that aromatic compounds with similar structures exhibit heat capacities ranging from 207-249 J/mol×K in the gas phase, with values increasing with temperature [14] [15]. The heat of fusion for structurally similar compounds typically ranges from 10-20 kJ/mol, as observed for bromobenzene (10.7 kJ/mol) [15].
Nitroaromatic compounds generally exhibit exothermic decomposition behavior with onset temperatures around 300°C and enthalpy changes of approximately -2.5 × 10³ J/g [16]. The thermal stability of nitrobenzene derivatives is influenced by the substitution pattern, with compounds containing electron-donating groups like methyl and isopropoxy potentially showing enhanced thermal stability compared to unsubstituted nitrobenzene [17] [18].
The Ultra-Violet-Visible absorption spectrum of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is expected to display characteristic features typical of nitroaromatic compounds. Nitrobenzene derivatives typically exhibit absorption bands around 280 nm and 345 nm, corresponding to π→π* and n→π* transitions respectively [19] [20] [21]. The 345 nm absorption is attributed to the ¹(nₐπ) state localized primarily on the nitro group, while the 280 nm band corresponds to ¹(nᵦπ) and ¹(Lᵦππ*) transitions [20].
The presence of multiple substituents (bromine, methyl, isopropoxy, and nitro groups) on the benzene ring is expected to cause bathochromic shifts (red shifts) and hyperchromic effects (increased intensity) compared to simple nitrobenzene [22] [23]. The electron-donating nature of the methyl and isopropoxy groups may partially counteract the electron-withdrawing effect of the nitro group, resulting in a complex electronic absorption pattern.
The infrared spectrum of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene would exhibit several characteristic absorption bands:
Aromatic region: The aromatic C-H stretching vibrations are expected around 3030-3100 cm⁻¹, while aromatic C=C stretching modes should appear in the 1450-1600 cm⁻¹ region with multiple bands due to ring vibrations [24] [25] [26].
Nitro group vibrations: The asymmetric NO₂ stretching should produce a strong absorption band around 1520-1570 cm⁻¹, while the symmetric NO₂ stretching would appear at 1340-1370 cm⁻¹ [27] [28]. These bands are characteristic of aromatic nitro compounds and provide definitive identification of the nitro functional group.
Ether linkage: The isopropoxy group would contribute C-O stretching vibrations in the 1000-1300 cm⁻¹ region, with the characteristic asymmetric and symmetric C-O-C stretching modes [24].
Substitution pattern: The out-of-plane C-H bending vibrations in the 780-830 cm⁻¹ region would be diagnostic of the 1,2,4-trisubstituted benzene ring pattern [24] [25] [29].
¹H Nuclear Magnetic Resonance: The proton Nuclear Magnetic Resonance spectrum would display several distinct regions:
Aromatic protons: Expected around 7.5-8.5 ppm, significantly deshielded by the electron-withdrawing nitro group. The substitution pattern would result in complex multipicity due to the multiple substituents [30] [24] [31].
Isopropyl protons: The CH proton of the isopropoxy group should appear as a septet around 4.5-5.0 ppm, while the CH₃ protons would show as a doublet around 1.2-1.4 ppm [30].
Methyl protons: The aromatic methyl group should appear as a singlet around 2.2-2.5 ppm [30].
¹³C Nuclear Magnetic Resonance: The carbon-13 spectrum would exhibit:
Aromatic carbons: Signals between 110-160 ppm, with the quaternary carbons bearing substituents showing the most downfield shifts [30] [24] [31].
Aliphatic carbons: The isopropyl and methyl carbons would appear in the 20-70 ppm region [30].
The mass spectrum of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene would show characteristic fragmentation patterns typical of nitroaromatic compounds:
Molecular ion: The molecular ion peak at m/z 274 may be weak due to extensive fragmentation, characteristic of nitroaromatic compounds [32] [33] [34].
Base peak: Loss of bromine is common in brominated aromatics, potentially producing a base peak at m/z 194 (M-Br) [33] [34].
Characteristic fragments:
The presence of multiple substituents would result in additional fragmentation pathways, including losses of the isopropoxy group and methyl radical [32] [33].
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene exhibits limited water solubility, described as sparingly soluble in aqueous media [1]. This low water solubility is characteristic of nitroaromatic compounds and is attributed to the hydrophobic nature of the aromatic ring system combined with the electron-withdrawing effects of the nitro group.
The compound demonstrates a predicted logP value of 3.97610 [12], indicating significant lipophilicity. This high partition coefficient suggests strong affinity for organic solvents and biological membranes. The polar surface area is calculated as 55.05 Ų [4] [12], which is consistent with the presence of the nitro group and ether oxygen as polar centers within an otherwise hydrophobic molecule.
Comparison with related compounds reveals that simple nitrobenzene derivatives like 1-Bromo-4-nitrobenzene and 1-Bromo-2-nitrobenzene are insoluble in water [10] [6] [36], while nitrobenzene itself shows slight solubility. The isopropoxy substituent in the target compound may provide some enhancement in solubility in organic solvents while maintaining poor water solubility.
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is reported to be stable under recommended storage conditions, which include room temperature storage in sealed, dry containers [37] [3]. The compound should be protected from moisture and extreme temperatures to maintain its integrity.
Thermal stability: Nitroaromatic compounds typically exhibit thermal decomposition beginning around 250-300°C [16] [38]. The initial decomposition pathway for nitrobenzene derivatives involves isomerization to the corresponding nitrite, followed by further decomposition [17] [18]. The activation energy for this process is typically around 60-65 kcal/mol for nitrobenzene derivatives [18].
Chemical stability: The compound is stable to air and moisture under normal conditions but may undergo slow decomposition upon prolonged exposure to light and heat [37]. The electron-withdrawing nitro group contributes to the stability of the aromatic ring system against electrophilic attack, while the multiple substituents provide steric protection.
Storage considerations: The compound should be stored at room temperature in a dry environment, away from strong bases, strong oxidizing agents, and sources of ignition [39] [37]. The presence of the nitro group classifies this compound as potentially energetic, requiring appropriate safety precautions during handling and storage.